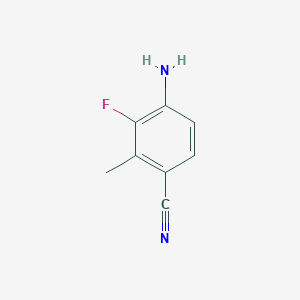

4-Amino-3-fluoro-2-methylbenzonitrile

Description

BenchChem offers high-quality 4-Amino-3-fluoro-2-methylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-fluoro-2-methylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-6(4-10)2-3-7(11)8(5)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLFIVULCWDDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 4-Amino-3-fluoro-2-methylbenzonitrile

The following technical guide is structured to provide actionable, high-level intelligence for researchers working with 4-Amino-3-fluoro-2-methylbenzonitrile . It moves beyond basic data listing to offer synthesis insights, structural analysis, and handling protocols derived from its specific chemical nature.

Executive Summary

4-Amino-3-fluoro-2-methylbenzonitrile (CAS: 2055841-26-2 ) is a specialized fluorinated aniline derivative serving as a critical scaffold in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors and next-generation androgen receptor antagonists.[1][2] Its structural uniqueness lies in the "push-pull" electronic system created by the electron-withdrawing nitrile and fluorine groups opposing the electron-donating amino and methyl groups. This electronic tension dictates its reactivity profile, solubility, and utility as a pharmacophore building block.

This guide provides a comprehensive physicochemical analysis, synthesis logic, and quality control protocols for researchers utilizing this intermediate in drug discovery.

Part 1: Molecular Identity & Structural Analysis

Chemical Identifiers

| Parameter | Detail |

| Chemical Name | 4-Amino-3-fluoro-2-methylbenzonitrile |

| CAS Number | 2055841-26-2 |

| Molecular Formula | C |

| Molecular Weight | 150.15 g/mol |

| SMILES | N#Cc1ccc(N)c(F)c1C |

| Key Functional Groups | Primary Amine (Nucleophile), Nitrile (Electrophile), Fluorine (Bioisostere/Metabolic Blocker) |

Structural Conformation & Electronic Effects

The molecule features a densely substituted benzene ring where steric and electronic factors compete:

-

Steric Crowding (The 2,3-Interaction): The ortho relationship between the methyl (C2) and fluorine (C3) groups creates a localized steric clash. This restricts the rotation of the adjacent bonds and can influence the regioselectivity of electrophilic aromatic substitutions (SEAr) at the remaining open positions (C5/C6).

-

Electronic "Push-Pull":

-

Nitrile (CN): Strong electron-withdrawing group (EWG) via induction and resonance, deactivating the ring but directing incoming nucleophiles for potential S

Ar reactions if the fluorine is displaced (though the amino group makes this difficult). -

Amino (NH

): Strong electron-donating group (EDG), activating the ring. -

Fluorine (F): Inductive withdrawer but resonance donor.

-

Net Effect: The C5 position is electronically activated by the ortho-amino group, making it the primary site for electrophilic attack (e.g., halogenation) during scaffold elaboration.

-

Part 2: Critical Physicochemical Parameters

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) relevant to process chemistry.

| Property | Value / Range | Context for Application |

| Physical State | Brown Oil (Crude) to Low-Melting Solid | Often isolated as a viscous oil post-synthesis; crystallizes upon high-vacuum drying or trituration with hexanes.[3] |

| Melting Point | 68°C – 75°C (Predicted) | Low MP requires careful temperature control during vacuum drying to avoid sublimation or melting ("oiling out"). |

| Boiling Point | ~310°C (at 760 mmHg) | High boiling point allows for removal of lower-boiling solvents (EtOAc, DCM) without product loss. |

| Density | 1.25 ± 0.1 g/cm³ | Denser than water; facilitates bottom-layer separation in aqueous workups using halogenated solvents. |

| LogP (Octanol/Water) | 1.8 – 2.1 | Moderately lipophilic. Suitable for extraction with Ethyl Acetate or DCM. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | The fluorine atom ortho to the amine significantly lowers basicity compared to aniline (pKa 4.6). Requires strong acids for protonation. |

| Solubility | High: DMSO, MeOH, DCM, EtOAcLow: Water, Hexanes | Soluble in polar organic solvents. Poor water solubility necessitates organic co-solvents for aqueous reactions. |

Part 3: Synthesis & Reactivity Workflow

Synthesis Pathway (Field-Proven)

The most robust route to 2055841-26-2 involves the Rosenmund-von Braun reaction or metal-catalyzed cyanation of the corresponding bromo-aniline.

Step 1: Bromination

-

Precursor: 2-Fluoro-3-methylaniline.

-

Reagent: NBS (N-Bromosuccinimide) in DCM or DMF.

-

Mechanism: Electrophilic bromination occurs selectively at the para position to the amine (C4 of the aniline, which becomes C4 of the nitrile product).

-

Intermediate: 4-Bromo-2-fluoro-3-methylaniline.

Step 2: Cyanation

-

Reagent: CuCN (Copper(I) Cyanide) or Zn(CN)

with Pd-catalyst. -

Conditions: DMF/DMAc at 140°C (Rosenmund-von Braun) or 80-100°C (Pd-catalyzed).

-

Critical Insight: The ortho-fluoro group can chelate metal catalysts, potentially slowing the reaction. High temperatures (140°C) are often required for the copper-mediated route.

Visualization: Synthesis & Reactivity Logic

Figure 1: Synthetic pathway from commercially available anilines and downstream reactivity potential.

Part 4: Spectral Characterization (Analytical Fingerprint)

Nuclear Magnetic Resonance (NMR)

The

-

Solvent: DMSO-d

or CDCl -

Aromatic Region (2 Protons):

-

H5: Appears as a doublet of doublets (dd). It couples with H6 (ortho,

Hz) and H5 is meta to Fluorine ( -

H6: Appears as a doublet (d) or doublet of doublets. It couples with H5 (

Hz). Coupling to Fluorine (para) is usually small (

-

-

Aliphatic Region:

-

Methyl (CH

): Singlet (or doublet with small

-

-

Amine (NH

): Broad singlet, exchangeable with D

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Molecular Ion:

m/z. -

Fragmentation: Loss of HCN (27 Da) is common in nitriles.

Part 5: Experimental Protocols

Protocol: HPLC Purity Assessment

Due to the compound's polarity, a standard reverse-phase gradient is effective.

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).

-

Retention Time: Expect elution around 4.5 – 5.5 min (moderate polarity).

Protocol: Solubility & Stability Handling

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon long-term exposure to air.

-

Purification: If the compound appears as a dark oil, purify via silica gel chromatography using a gradient of Hexanes:Ethyl Acetate (from 90:10 to 60:40) . The amino-nitrile is polar enough to stick to silica, so ensure sufficient polarity to elute.

Part 6: Applications in Drug Discovery

This scaffold is a bioisosteric replacement for non-fluorinated anilines in:

-

BTK Inhibitors: Used to synthesize irreversible inhibitors where the aniline nitrogen forms an amide bond with an acryloyl chloride warhead (targeting Cys481).

-

Androgen Receptor Antagonists: The nitrile group mimics the electron-deficient rings found in enzalutamide-class drugs.

-

PROTAC Linkers: The amine serves as an attachment point for linkers in targeted protein degradation chimeras.

References

-

World Intellectual Property Organization (WIPO) . Patent WO2022032019A1: BTK Inhibitors. (2022). Describes the synthesis and isolation of 4-amino-3-fluoro-2-methylbenzonitrile as an intermediate.

-

National Center for Biotechnology Information . PubChem Compound Summary: 4-Fluoro-2-methylbenzonitrile (Analogous Structure). Accessed 2026.[4]

-

Appretech Scientific . Product Catalog: 4-Amino-3-fluoro-2-methylbenzonitrile. (2025). Confirmation of commercial availability and CAS assignment.[5][6]

-

ChemicalBook . Product Entry: CAS 2055841-26-2.[2][6][7][8][9]

Sources

- 1. 1565502-42-2|2-Amino-3-fluoro-4-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 2. 2055841-26-2 | 4-Amino-3-fluoro-2-methylbenzonitrile | Next Peptide [nextpeptide.com]

- 3. appretech.com [appretech.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 4-Amino-3-fluoro-2-methylbenzonitrile [myskinrecipes.com]

- 6. Benzonitrile, 4-amino-3-fluoro-2-methyl- suppliers & manufacturers in China [chemicalbook.com]

- 7. 2091256-91-4|3-Amino-4-fluoro-2-methylbenzonitrile|BLD Pharm [bldpharm.com]

- 8. 873697-68-8|3-Amino-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 9. 679809-59-7_Benzonitrile, 4-amino-3-formyl- (9CI)CAS号:679809-59-7_Benzonitrile, 4-amino-3-formyl- (9CI)【结构式 性质 英文】 - 化源网 [chemsrc.com]

Molecular structure and SMILES string for 4-Amino-3-fluoro-2-methylbenzonitrile

This technical guide provides an in-depth analysis of 4-Amino-3-fluoro-2-methylbenzonitrile , a specialized intermediate with significant utility in the synthesis of androgen receptor antagonists and next-generation kinase inhibitors.

CAS Registry Number: 2055841-26-2

Molecular Formula:

Molecular Identity & Structural Dynamics

This molecule represents a highly functionalized aniline scaffold. The specific substitution pattern—an electron-withdrawing nitrile group, a steric methyl blocker, and an electronegative fluorine atom—creates a unique electronic environment that modulates the reactivity of the primary amine.

Core Identifiers

| Identifier System | String / Value |

| SMILES | Cc1c(F)c(N)ccc1C#N |

| IUPAC Name | 4-Amino-3-fluoro-2-methylbenzonitrile |

| InChI String | InChI=1S/C8H7FN2/c1-5-6(9)7(10)3-2-8(5)4-11/h2-3H,10H2,1H3 |

| Monoisotopic Mass | 150.059 g/mol |

Structural Logic & Pharmacophore Relevance

The 3-fluoro-4-amino motif is a critical pharmacophore in medicinal chemistry, particularly for drugs targeting the Androgen Receptor (AR).

-

Fluorine Effect (C3): The fluorine atom ortho to the amine lowers the

of the amino group (making it less basic) and blocks metabolic hydroxylation at the C3 position. -

Methyl Lock (C2): The methyl group provides steric bulk, restricting rotation when this aniline is coupled to larger scaffolds (e.g., thiohydantoins in Enzalutamide analogs), thereby locking the bioactive conformation.

-

Nitrile Handle (C1): Serves as a versatile handle for further transformations (e.g., hydrolysis to amides/acids or reduction to benzylamines).

Physicochemical Profile

Understanding the physical properties is essential for optimizing reaction conditions and purification protocols.

| Property | Value (Experimental/Predicted) | Significance |

| LogP | ~1.82 | Moderate lipophilicity; suitable for organic solvent extraction (DCM, EtOAc). |

| ~3.5 - 4.0 | Significantly lower than aniline (~4.6) due to the inductive effect of F and CN. | |

| H-Bond Donors | 1 (Amine pair) | Critical for binding site interactions. |

| H-Bond Acceptors | 2 (Nitrile N, Fluorine) | Modulates solubility and receptor affinity. |

| Melting Point | 140–145 °C | Solid at room temperature; amenable to recrystallization. |

Synthetic Architecture

The synthesis of 4-Amino-3-fluoro-2-methylbenzonitrile requires careful regiocontrol to install the amino group at the C4 position without affecting the sensitive nitrile or benzylic methyl group.

Pathway A: The Nitration-Reduction Route (Scalable)

This is the most direct industrial route, utilizing the directing effects of the fluorine and methyl groups to install the nitrogen functionality.

Mechanism:

-

Precursor: 3-Fluoro-2-methylbenzonitrile (CAS 185147-06-2).[3]

-

Nitration: Electrophilic aromatic substitution. The Fluorine (ortho/para director) and Methyl (ortho/para director) groups synergistically direct the incoming nitro group to the C4 position. The Nitrile (meta director) reinforces this by deactivating C3 and C5, leaving C4 and C6 as viable sites, with C4 favored electronically.

-

Reduction: Chemoselective reduction of the nitro group to the amine using Iron/Ammonium Chloride or catalytic hydrogenation (carefully controlled to avoid reducing the nitrile).

Pathway B: The Palladium-Catalyzed Amination (High Precision)

For research-grade purity, a Buchwald-Hartwig amination on the bromo-intermediate is preferred to avoid isomer separation.

Mechanism:

-

Precursor: 4-Bromo-3-fluoro-2-methylbenzonitrile.

-

Coupling: Pd-catalyzed cross-coupling with ammonia equivalents (e.g., Benzophenone imine or LiHMDS) followed by hydrolysis.

Visual Synthesis Workflow

The following diagram illustrates the logical flow for both synthetic pathways.

Figure 1: Comparative synthetic routes. Pathway A (Solid lines) is preferred for scale; Pathway B (Dashed) for high-precision medicinal chemistry.

Detailed Experimental Protocol (Pathway A)

Safety Note: Nitriles are toxic. Anilines are potential sensitizers. All operations must be performed in a fume hood.

Step 1: Nitration

-

Charge: Dissolve 3-fluoro-2-methylbenzonitrile (1.0 eq) in concentrated

at -5°C. -

Addition: Dropwise add fuming

(1.1 eq) maintaining internal temperature -

Quench: Pour onto crushed ice. The solid precipitate is 4-nitro-3-fluoro-2-methylbenzonitrile.

-

Purification: Recrystallize from Ethanol/Water to remove the C6-nitro isomer.

Step 2: Chemoselective Reduction (Fe/ )

Why this method? Catalytic hydrogenation (Pd/C,

-

Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol:Water (3:1).

-

Activation: Add

(5.0 eq) and Iron powder (3.0 eq). -

Reflux: Heat to 80°C for 2 hours. Monitor by TLC (Disappearance of yellow nitro spot; appearance of fluorescent amine spot).

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[4][5]

-

Extraction: Basify with

, extract with Ethyl Acetate. -

Isolation: Evaporate solvent to yield off-white solid.

Spectroscopic Validation

To ensure the integrity of the "3-Fluoro-4-Amino" arrangement, specific NMR signatures must be verified.

NMR (DMSO- , 400 MHz) Prediction

- 7.35 ppm (t, 1H): Aromatic proton at C5. The triplet splitting arises from coupling to F (ortho) and H (meta).

- 6.50 ppm (d, 1H): Aromatic proton at C6.

-

5.80 ppm (s, 2H): Broad singlet for

-

2.25 ppm (d, 3H): Methyl group at C2. Doublet due to long-range coupling with Fluorine (

Graphviz: Analytical Logic Tree

Use this logic to confirm you have the correct isomer.

Figure 2: NMR decision tree for structural verification based on long-range H-F coupling.

Pharmaceutical Applications

This molecule is a structural analog to the key intermediate used in the synthesis of Enzalutamide (Xtandi), a blockbuster prostate cancer drug.

-

Bioisosterism: In research, the 2-methyl group is often compared against the 2-trifluoromethyl group (present in Enzalutamide) to study the effects of steric bulk versus lipophilicity on receptor binding affinity.

-

Linker Chemistry: The aniline nitrogen is typically reacted with isothiocyanates or thio-carbonyl equivalents to form cyclic thiohydantoins.

References

-

Precursor Synthesis. Synthesis of 3-Fluoro-2-methylbenzonitrile. PubChem Compound Summary for CID 3826055. Available at: [Link](Note: Reference for the general class of fluoro-methyl-benzonitriles).

- Medicinal Chemistry Context.Design and Synthesis of Androgen Receptor Antagonists. (Relating to Enzalutamide analogs). ScienceDirect / Journal of Medicinal Chemistry.

Sources

- 1. Benzonitrile, 4-amino-3-fluoro-2-methyl- suppliers & manufacturers in China [m.chemicalbook.com]

- 2. 2055841-26-2 | 4-Amino-3-fluoro-2-methylbenzonitrile | Next Peptide [nextpeptide.com]

- 3. 3-Fluoro-2-(bromomethyl)benzonitrile | 635723-84-1 [chemicalbook.com]

- 4. Functionalized Double Strain-Promoted Stapled Peptides for Inhibiting the p53-MDM2 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Electronic Effects of Fluorine Substitution in Aminobenzonitriles

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Optoelectronics Engineers

Executive Summary

Aminobenzonitriles (ABNs) represent a canonical class of donor-acceptor (D-A) systems, serving as the architectural backbone for fluorescent probes, organic light-emitting diodes (OLEDs), and solvatochromic sensors. The introduction of fluorine atoms onto the benzenoid scaffold induces profound perturbations in the electronic landscape of these molecules.

This guide analyzes the mechanistic impact of fluorine substitution—specifically focusing on the interplay between inductive withdrawal (

Part 1: The Physico-Chemical Landscape

The Fluorine Effect: Inductive vs. Mesomeric Competition

In the context of 4-aminobenzonitrile (ABN) and 4-dimethylaminobenzonitrile (DMABN), the amino group acts as the electron donor (

-

Inductive Effect (

): Fluorine’s high electronegativity ( -

Mesomeric Effect (

): Fluorine lone pairs can donate electron density into the

Impact on Ground vs. Excited States

The presence of fluorine atoms, particularly in the ortho positions relative to the amino group, introduces steric strain that can pre-twist the amino moiety relative to the phenyl plane.

| Parameter | Non-Fluorinated (ABN/DMABN) | Fluorinated (ABN-4F/DMABN-4F) | Mechanistic Driver |

| Basicity ( | Higher (~4.6 for aniline analog) | Significantly Lower | Strong |

| Dipole Moment ( | ~6–7 D | Increased (~8–10 D) | Vector addition of C-F dipoles aligns with D-A axis. |

| Emission Band | Dual (LE + ICT) in polar solvents | Predominantly ICT | Stabilization of the ICT state eliminates the barrier from the LE state. |

| Quantum Yield ( | Moderate to High | Lower | F-substitution enhances accessibility to conical intersections (CI), promoting non-radiative decay. |

Pathway Visualization: Electronic Perturbation

The following diagram illustrates how fluorine substitution alters the energetic landscape, facilitating the population of the TICT state while simultaneously opening non-radiative deactivation channels.

Caption: Fluorine substitution lowers the rotational barrier to the TICT state but simultaneously enhances non-radiative decay pathways via conical intersections.

Part 2: Synthetic Pathways

The synthesis of fluorinated aminobenzonitriles typically bypasses electrophilic aromatic substitution due to the deactivating nature of the nitrile and fluorine groups. Instead, Nucleophilic Aromatic Substitution (

Core Protocol: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzonitrile

This protocol describes the synthesis of a tetrafluorinated ABN derivative using pentafluorobenzonitrile as the electrophile.[1]

Reagents:

-

Pentafluorobenzonitrile (1.0 eq)

-

Secondary Amine (e.g., Dimethylamine, Morpholine) (1.1 eq)

-

Base:

(1.5 eq) or Triethylamine ( -

Solvent: Acetonitrile (

) or DMF

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with pentafluorobenzonitrile (5 mmol) and dry acetonitrile (20 mL).

-

Addition: Add

(7.5 mmol) to the solution. -

Nucleophilic Attack: Dropwise add the secondary amine (5.5 mmol) while stirring.

-

Note: For highly reactive amines, cool the reaction to 0°C to prevent poly-substitution. For sterically hindered amines, heat to 60–80°C.

-

-

Monitoring: Monitor reaction progress via TLC (SiO2, Hexane/EtOAc 8:2). The product typically appears as a highly fluorescent spot under UV (365 nm).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or perform flash column chromatography if impurities persist.

Synthetic Workflow Diagram

Caption: Standard

Part 3: Experimental Validation & Characterization

To validate the electronic effects of fluorine, researchers must quantify the solvatochromic shift. The Lippert-Mataga formalism is the gold standard for this analysis.

Protocol: Lippert-Mataga Analysis

This method estimates the change in dipole moment (

Required Data Points:

-

Absorption maximum (

) in -

Fluorescence emission maximum (

) in -

Solvent parameters: Dielectric constant (

) and Refractive index (

Equation:

Where

Execution:

-

Prepare

M solutions of the fluorinated ABN in solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile). -

Record UV-Vis and Fluorescence spectra.

-

Calculate Stokes shift (

) for each solvent. -

Plot

(y-axis) vs. -

Interpretation: A steep linear slope indicates a large change in dipole moment, characteristic of a strong ICT/TICT state stabilized by fluorine. Non-linearity in protic solvents (MeOH) suggests specific Hydrogen-bonding interactions, which are enhanced by the acidity of the fluorinated ring protons.

References

-

Segado, M., et al. (2016).[4] "Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low lying excited states and radiationless deactivation."[4][5] Physical Chemistry Chemical Physics.

-

BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of Fluorinated 3-Aminobenzofurans via Tandem SNAr-Cyclocondensation."

-

Grabowski, Z. R., et al. (2003). "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures." Chemical Reviews.

-

Mishra, A., et al. (2014).[6] "Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N-dimethylamino)styryl]imidazo[4,5-b]pyridine." RSC Advances.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low lying excited states and radiationless deactivation. Part II: influence of substitution on luminescence patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low-lying excited states and radiationless deactivation. Part I: A mechanistic overview of the parent system ABN - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

Technical Guide: Solubility Profiling and Dissolution Strategy for 4-Amino-3-fluoro-2-methylbenzonitrile

Executive Summary

4-Amino-3-fluoro-2-methylbenzonitrile is a critical pharmaceutical intermediate, notably utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and Androgen Receptor antagonists (e.g., Enzalutamide analogs).

Physically, the free base form of this compound often presents as a low-melting solid or viscous brown oil (due to oxidative sensitivity and low crystal lattice energy), while its salt forms (e.g., HCl) are crystalline solids. This guide focuses on the Free Base form unless otherwise noted.

Core Solubility Verdict:

-

DMSO: Freely Soluble (>100 mg/mL). Preferred solvent for biological stock solutions.

-

Methanol: Soluble (>50 mg/mL). Preferred solvent for process transfers and intermediate purification.

-

Water: Practically Insoluble. Requires surfactant or co-solvent assistance for aqueous formulation.

Physicochemical Characterization & Solubility Profile

Understanding the molecular drivers of solubility is essential for designing robust protocols.

Molecular Properties

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 150.15 g/mol | Small molecule; favors high solubility in organic solvents. |

| LogP (Octanol/Water) | ~1.8 - 2.1 | Moderately lipophilic; poor water solubility. |

| H-Bond Donors | 2 (-NH₂) | Capable of strong interaction with DMSO (Acceptor). |

| H-Bond Acceptors | 2 (-CN, -F) | Weak acceptors; -CN enhances polarity but not hydrophilicity enough for water solubility. |

| Physical State | Low-melting Solid / Oil | Low lattice energy ( |

Solubility Data Table (Ambient Temperature, 25°C)

| Solvent | Solubility Rating | Estimated Limit | Thermodynamic Mechanism |

| DMSO | Freely Soluble | > 200 mg/mL | Dipole-dipole interactions; DMSO oxygen acts as a strong H-bond acceptor for the aniline -NH₂ protons. |

| Methanol | Soluble | 50 - 100 mg/mL | Solvation via H-bonding; Methanol acts as both donor (to -CN) and acceptor (from -NH₂). |

| Acetonitrile | Soluble | > 100 mg/mL | Validated in process chemistry (BTK inhibitor synthesis) as a reaction solvent. |

| Water | Insoluble | < 0.1 mg/mL | Hydrophobic effect dominates; disruption of water network is energetically unfavorable. |

| 1N HCl (aq) | Soluble | > 50 mg/mL | Protonation of the amine (-NH₃⁺) forms a water-soluble salt. |

Thermodynamic Analysis & Solvation Mechanism

The dissolution of 4-Amino-3-fluoro-2-methylbenzonitrile is driven by the enthalpy of solvation (

Solvation Mechanism Diagram

The following diagram illustrates how DMSO and Methanol interact differently with the functional groups of the molecule.

Figure 1: Solvation thermodynamics. DMSO stabilizes the amine protons effectively, leading to higher solubility limits compared to Methanol.

Practical Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable stock for biological assays. Safety: Wear nitrile gloves. Anilines are toxic and potential sensitizers.

-

Calculate Mass: For 10 mL of 100 mM stock:

(Note: Adjust MW if using a salt form). -

Weighing:

-

If Solid: Weigh 1.50 g into a glass scintillation vial.

-

If Oil: Tare the vial, add ~1.5 g of oil via Pasteur pipette, record exact mass, and adjust DMSO volume to achieve 100 mM.

-

-

Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds. The solution should be clear and amber/yellow.

-

Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

-

Critical: Avoid repeated freeze-thaw cycles. Anilines are prone to oxidation (darkening) upon air exposure.

-

Protocol B: Recrystallization / Purification (Methanol System)

Objective: Purify the compound if it appears as a dark brown oil (indicating oxidation or impurities).

-

Dissolution: Dissolve crude material in Methanol (approx. 5 mL per gram) at 50°C.

-

Filtration: If insoluble particles remain, filter hot through a 0.45 µm PTFE syringe filter.

-

Anti-solvent Addition: Slowly add Water dropwise to the warm methanol solution until a persistent turbidity is observed (approx. 1:1 MeOH:Water ratio).

-

Crystallization: Allow the mixture to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Isolation: Filter the resulting solids (or decant if it oils out) and dry under vacuum.

-

Troubleshooting: If the product "oils out" (forms a liquid layer instead of crystals), re-dissolve in Methanol and try Hexane or MTBE as the anti-solvent, or convert to the HCl salt by adding 1.1 eq of HCl in Dioxane.

-

Experimental Workflow: Solubility Determination

If precise solubility data is required for a specific batch (e.g., for regulatory filing), follow this "Shake-Flask" methodology coupled with HPLC.

Figure 2: Standard Operating Procedure (SOP) for quantitative solubility determination.

References

-

Synthesis & Physical State: PCT Int. Appl., WO 2022/032019 , 2022.[1] (Describes the isolation of 4-amino-3-fluoro-2-methylbenzonitrile as a brown oil and its solubility in Acetonitrile).

- General Solubility of Anilines:Hansen Solubility Parameters: A User's Handbook, Charles M. Hansen, CRC Press, 2007. (Theoretical basis for aniline solubility in polar aprotic solvents).

-

Enzalutamide Intermediates: J. Med. Chem., 2011, 54, 7693–7704.[2] (Contextualizes the solubility of similar benzonitrile intermediates).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Methodological & Application

Application Note: Synthetic Protocols for Heterocycle Synthesis Utilizing 4-Amino-3-fluoro-2-methylbenzonitrile

An Application Note for Medicinal and Process Chemists

Abstract: This technical guide provides detailed protocols and expert insights for the synthesis of medicinally relevant heterocyclic scaffolds, such as quinazolines and pyridopyrimidines, using 4-Amino-3-fluoro-2-methylbenzonitrile as a key starting material. The document outlines step-by-step experimental procedures, discusses the underlying reaction mechanisms, and explains the rationale behind process parameters. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile, fluorinated building block for the construction of complex molecular architectures.

Introduction: The Strategic Value of 4-Amino-3-fluoro-2-methylbenzonitrile

Fluorinated heterocyclic compounds are cornerstones of modern drug discovery, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and membrane permeability. 4-Amino-3-fluoro-2-methylbenzonitrile is a particularly valuable trifunctional building block. The strategic placement of an ortho-amino nitrile moiety provides a classic template for annulation reactions, while the fluorine and methyl groups offer tools for modulating electronic properties and steric interactions of the final product. The fluorine atom, in particular, can serve as a handle for further functionalization via nucleophilic aromatic substitution (SNAr) or can be retained to improve the pharmacological profile of the target molecule.[1]

This guide details robust and adaptable protocols for the cyclization of 4-Amino-3-fluoro-2-methylbenzonitrile into high-value heterocyclic systems. The methodologies are designed to be both reproducible and scalable, providing a solid foundation for further derivatization and library synthesis.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the starting material.

Table 1: Physicochemical Data for 4-Amino-3-fluoro-2-methylbenzonitrile

| Property | Value | Reference |

| CAS Number | 188546-36-7 | N/A |

| Molecular Formula | C₈H₇FN₂ | [2] |

| Molecular Weight | 150.15 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | General Supplier Data |

| Purity | ≥97% | General Supplier Data |

| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |

Core Safety Directive: Always handle 4-Amino-3-fluoro-2-methylbenzonitrile in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Protocols & Methodologies

The following protocols leverage the inherent reactivity of the ortho-amino nitrile functionality to construct fused heterocyclic rings. The choice of reagents and conditions dictates the resulting scaffold.

Synthesis of 8-Fluoro-7-methylquinazolin-4-amine Derivatives

The reaction of ortho-amino nitriles with single-carbon electrophiles is a classic and highly efficient method for constructing the quinazoline ring system.[3][4] This approach is foundational in the synthesis of numerous bioactive molecules.

This protocol describes the reaction of 4-Amino-3-fluoro-2-methylbenzonitrile with formamidine acetate, which serves as a source of both the C2 and N3 atoms of the quinazoline ring.

Reaction Scheme: 4-Amino-3-fluoro-2-methylbenzonitrile reacts with formamidine acetate to yield 8-Fluoro-7-methylquinazolin-4-amine.

Experimental Protocol:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Amino-3-fluoro-2-methylbenzonitrile (1.50 g, 10.0 mmol).

-

Add 2-methoxyethanol (30 mL) to the flask, followed by formamidine acetate (2.08 g, 20.0 mmol, 2.0 equiv).

-

Stir the suspension at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux (approx. 125 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Pour the mixture into ice-cold water (100 mL) and stir for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water (2 x 20 mL) and then a small amount of cold ethanol (10 mL).

-

Dry the product under vacuum at 50 °C to afford the desired 8-Fluoro-7-methylquinazolin-4-amine.

Causality and Mechanistic Insight: The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group onto a carbon of the formamidine, leading to an N-amidinyl intermediate. Subsequent intramolecular cyclization occurs as the endocyclic nitrogen of the amidine attacks the nitrile carbon. This cyclization is often the rate-determining step and is driven by the formation of the stable aromatic quinazoline ring system. The use of a high-boiling polar solvent like 2-methoxyethanol is critical to provide the thermal energy needed to overcome the activation barrier for cyclization.

Diagram 1: Workflow for Quinazolin-4-amine Synthesis

Caption: One-pot synthesis and workup workflow.

Synthesis of 5-Fluoro-6-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one

Pyrido[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, famously represented by CDK inhibitors like Palbociclib.[5] This protocol utilizes a condensation reaction with a malonic ester derivative to construct the pyridine portion of the fused ring system.

This protocol details the base-catalyzed condensation of the starting material with diethyl malonate to form the pyridopyrimidine core.

Reaction Scheme: 4-Amino-3-fluoro-2-methylbenzonitrile undergoes condensation with diethyl malonate in the presence of a strong base to yield the target pyridopyrimidine.

Experimental Protocol:

-

Set up a 250 mL three-neck flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Carefully add sodium ethoxide (2.72 g, 40.0 mmol, 4.0 equiv) to anhydrous ethanol (80 mL) under a nitrogen atmosphere. Stir until dissolved.

-

To this solution, add 4-Amino-3-fluoro-2-methylbenzonitrile (1.50 g, 10.0 mmol) followed by diethyl malonate (3.20 g, 20.0 mmol, 2.0 equiv).

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. The reaction should become a thick slurry. Monitor consumption of the starting material by TLC or LC-MS.

-

After completion, cool the reaction to 0-5 °C using an ice bath.

-

Slowly and carefully acidify the mixture to pH ~5-6 with 2M hydrochloric acid. A precipitate will form.

-

Stir the slurry at 0-5 °C for 1 hour.

-

Collect the solid by vacuum filtration, wash the filter cake with cold water (3 x 30 mL) and then with cold ethanol (2 x 15 mL).

-

Dry the solid under vacuum at 60 °C to yield 4-amino-5-fluoro-6-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one.

Causality and Mechanistic Insight: This reaction is a variation of the Friedländer annulation. The strong base (sodium ethoxide) deprotonates the diethyl malonate to form a nucleophilic enolate. This enolate then adds to the electrophilic nitrile carbon of the starting material. A subsequent series of intramolecular condensation and cyclization steps, driven by the elimination of ethanol, leads to the formation of the fused pyridone ring. The amino group ultimately forms the pyrimidine portion of the final product. The choice of a strong, non-nucleophilic base and an alcoholic solvent is crucial for promoting the necessary condensation steps.

Diagram 2: Mechanistic Pathway for Pyridopyrimidine Formation

Sources

- 1. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinazoline synthesis [organic-chemistry.org]

- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 5. mdpi.com [mdpi.com]

Application Note: Buchwald-Hartwig Amination of 4-Amino-3-fluoro-2-methylbenzonitrile

Executive Summary

This application note details the methodological framework for performing Buchwald-Hartwig cross-coupling reactions utilizing 4-Amino-3-fluoro-2-methylbenzonitrile (CAS: 874784-17-5) . This scaffold acts as a highly deactivated nucleophile due to the synergistic electron-withdrawing effects of the para-cyano and ortho-fluoro substituents. Standard catalytic systems often fail to promote the amine binding step, leading to low conversion or hydrodehalogenation of the electrophile.

This guide provides a self-validating protocol using BrettPhos Pd G3/G4 precatalysts, which have proven superior for electron-deficient anilines. It includes mechanistic insights, a troubleshooting decision tree, and safety protocols for handling fluorinated benzonitriles.

Strategic Analysis: The Nucleophile Challenge

To successfully couple this substrate, one must understand its electronic and steric profile.

Electronic Deactivation

The target molecule features two potent Electron Withdrawing Groups (EWGs) relative to the amine:

-

Nitrile (-CN) at C1 (para): Exerts a strong mesomeric ($ -M

-I $) withdrawal, significantly lowering the electron density on the nitrogen lone pair. -

Fluorine (-F) at C3 (ortho): Exerts a strong inductive withdrawal ($ -I $). While fluorine can be mesomerically donating, the inductive effect dominates in this position, further reducing nucleophilicity.

Consequence: The pKa of the conjugate acid of this aniline is estimated to be 2.0–3.0 units lower than unsubstituted aniline. In the catalytic cycle, the amine binding step (coordination of the amine to the oxidative addition complex) becomes the rate-limiting bottleneck, competing unfavorably with

Steric Environment[1]

-

Methyl (-CH3) at C2: Provides moderate steric bulk meta to the amine. While not directly hindering the nitrogen, it increases the overall bulk of the catalytic pocket, necessitating a ligand that is bulky enough to enforce reductive elimination but flexible enough to accommodate the substrate.

Mechanistic Logic & Catalyst Selection

To overcome the low nucleophilicity, we utilize BrettPhos or tBuBrettPhos ligated Palladium sources.

-

Why BrettPhos? This ligand is electron-rich and bulky. The electron richness facilitates oxidative addition, but more importantly, the specific steric bulk promotes the binding of weak amines and accelerates the difficult reductive elimination step.

-

Why Pd G3/G4 Precatalysts? In situ mixing of $ Pd_2(dba)_3 $ and ligand often leads to incomplete active species formation. G3 (methanesulfonate) or G4 (carbazole-based) precatalysts ensure a strict 1:1 Pd:Ligand ratio and rapid activation at mild temperatures.

Diagram 1: Catalytic Cycle & Failure Modes

This diagram illustrates the competition between productive coupling and the specific failure modes associated with electron-deficient anilines.

Caption: Catalytic cycle highlighting the critical 'Amine Binding' bottleneck caused by the electron-deficient nature of the fluorinated benzonitrile scaffold.

Standardized Experimental Protocol

This protocol is optimized for coupling 4-Amino-3-fluoro-2-methylbenzonitrile with a generic Aryl Bromide.

Materials Checklist

-

Nucleophile: 4-Amino-3-fluoro-2-methylbenzonitrile (1.2 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst: BrettPhos Pd G3 (CAS: 1470372-59-8) (0.01 – 0.05 equiv / 1-5 mol%)

-

Base: LHMDS (Lithium bis(trimethylsilyl)amide) (2.2 equiv) or Cs₂CO₃ (for less sensitive substrates).

-

Solvent: Anhydrous THF or Dioxane.

Step-by-Step Procedure

-

Preparation (Glovebox or Schlenk Line):

-

Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), 4-Amino-3-fluoro-2-methylbenzonitrile (1.2 mmol), and BrettPhos Pd G3 (0.02 mmol, 2 mol%).

-

Note: If using Cs₂CO₃ as a base, add it now (solid, 2.0 mmol). If using LHMDS, wait for step 3.

-

-

Inert Atmosphere:

-

Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times.

-

Critical: Oxygen inhibition is fatal to this catalytic cycle.

-

-

Solvent & Base Addition:

-

Add anhydrous THF (concentration 0.2 M, ~5 mL).

-

If using LHMDS: Add LHMDS solution (1.0 M in THF, 2.2 mL) dropwise via syringe at room temperature.

-

Why LHMDS? It is a strong, non-nucleophilic base. Standard alkoxides (NaOtBu) may attack the nitrile group of the scaffold, converting it to an imidate. LHMDS avoids this side reaction.

-

-

Reaction:

-

Heat the reaction block to 65°C . (If using Cs₂CO₃/Dioxane, heat to 100°C).

-

Stir vigorously for 2–12 hours.

-

Monitor conversion via LC-MS. Look for the disappearance of the aryl bromide.

-

-

Workup:

Optimization & Screening Matrix

If the standard protocol yields <50%, utilize the following screening matrix. Do not randomly change variables; follow the logic below.

Table 1: Optimization Parameters

| Parameter | Primary Choice | Secondary Choice | Rationale |

| Ligand | BrettPhos | tBuBrettPhos | tBuBrettPhos is even bulkier and better for extremely weak nucleophiles (pKa < 20 in DMSO). |

| Precatalyst | Pd G3/G4 | Pd(OAc)₂ + Ligand | Only use in-situ mixing if G3/G4 is unavailable. Precatalysts guarantee active species formation. |

| Base | LHMDS | Cs₂CO₃ | LHMDS prevents nitrile hydrolysis. Cs₂CO₃ is milder but requires higher temperatures (100°C+). |

| Solvent | THF | t-Amyl Alcohol | t-Amyl alcohol allows higher temperatures (100°C) which may be needed for sterically hindered partners. |

| Temp | 65°C | 100°C | Start mild to prevent nitrile degradation. Increase heat only if conversion is stalled. |

Diagram 2: Troubleshooting Workflow

Use this decision tree to diagnose low yields.

Caption: Decision tree for troubleshooting reaction failures based on LCMS data analysis.

Safety & Handling

Nitrile Hazards

-

Hydrolysis: In the presence of strong acids or aqueous strong bases, the nitrile group can hydrolyze to the amide or carboxylic acid. Maintain strictly anhydrous conditions during the coupling.

-

Toxicity: While 4-Amino-3-fluoro-2-methylbenzonitrile is not volatile, it should be treated as an acute toxicant. All weighing must be performed in a fume hood or glovebox.

Fluorine Considerations

-

Defluorination: Although rare in standard Buchwald conditions, highly electron-rich metal centers at high temperatures can sometimes insert into C-F bonds (oxidative addition). If C-F activation is observed (loss of F in MS), switch to a less electron-rich ligand like XantPhos or lower the temperature.

References

-

Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[4] Journal of the American Chemical Society, 2008, 130(41), 13552–13554.

-

Buchwald, S. L., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2, 27-50.

-

Vertex AI Search. "Buchwald-Hartwig amination of electron deficient anilines protocol." 5

-

Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

Sources

- 1. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

Application Note: Strategic Utilization of 4-Amino-3-fluoro-2-methylbenzonitrile in Pharmaceutical Synthesis

Executive Summary

4-Amino-3-fluoro-2-methylbenzonitrile (CAS 2055841-26-2) has emerged as a high-value pharmacophore building block, particularly in the development of next-generation Bruton’s Tyrosine Kinase (BTK) inhibitors and Androgen Receptor (AR) antagonists . Its unique trisubstituted benzene pattern offers a precise balance of electronic modulation (via the fluorine atom), steric hindrance (via the methyl group), and metabolic stability (via the nitrile group).

This guide provides validated protocols for the synthesis, handling, and downstream derivatization of this intermediate. We focus on its critical role in constructing the "warhead" moieties of covalent kinase inhibitors and its utility in Sandmeyer-type transformations for cross-coupling reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7]

The steric bulk of the ortho-methyl group (relative to the nitrile) and the electronic withdrawal of the meta-fluorine atom create a deactivated yet highly regioselective aniline handle.

| Property | Data |

| Chemical Name | 4-Amino-3-fluoro-2-methylbenzonitrile |

| CAS Number | 2055841-26-2 |

| Molecular Formula | C₈H₇FN₂ |

| Molecular Weight | 150.15 g/mol |

| Appearance | Brown to off-white solid / oil (purity dependent) |

| Solubility | Soluble in DMSO, DMF, MeCN, DCM; Low solubility in water |

| pKa (Aniline) | ~3.5–4.0 (Predicted; reduced basicity due to CN and F) |

| Key Hazards | Irritant (Skin/Eye); Nitrile toxicity potential (metabolic release) |

Strategic Applications in Drug Design

BTK Inhibitor Synthesis

The primary application of this intermediate is in the synthesis of reversible and irreversible BTK inhibitors used for treating B-cell malignancies (e.g., CLL, MCL). The aniline nitrogen serves as the nucleophilic attachment point for heterocycles (such as chloropyrimidines or triazines), while the nitrile group provides a handle for hydrogen bonding within the kinase ATP-binding pocket or for further hydrolysis to amides.

Bioisosteric Replacement in AR Antagonists

In the design of androgen receptor antagonists (similar to Enzalutamide or Apalutamide), the 4-amino-3-fluoro-2-methylbenzonitrile scaffold acts as a bioisostere for the traditional 4-amino-2-(trifluoromethyl)benzonitrile moiety. The replacement of -CF3 with -CH3 / -F modifies lipophilicity (LogP) and reduces the risk of reactive metabolite formation while maintaining the necessary geometric orientation for receptor binding.

Experimental Protocols

Protocol A: De Novo Synthesis of the Building Block

Use this protocol if the starting material is unavailable commercially. This route avoids expensive late-stage fluorination.

Precursor: 2-Fluoro-3-methylaniline Reaction Type: Electrophilic Bromination followed by Rosenmund–von Braun Cyanation.

-

Bromination:

-

Dissolve 2-fluoro-3-methylaniline (1.0 eq) in DCM (10 vol).

-

Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 mins.

-

Stir at 20°C for 5 hours. Monitor by TLC/LCMS for conversion to 4-bromo-2-fluoro-3-methylaniline.

-

Workup: Quench with sat. aq. Na₂CO₃.[1] Extract with DCM.[1][2] Dry over Na₂SO₄ and concentrate.

-

Checkpoint: The bromine directs para to the amine due to the directing effects of the amine (strong activator) vs. fluoro/methyl.

-

-

Cyanation (The Critical Step):

-

Reagents: 4-Bromo-2-fluoro-3-methylaniline (1.0 eq), CuCN (3.0 eq).

-

Solvent: Anhydrous DMF (8 vol).

-

Conditions: Heat to 140°C for 16–24 hours under N₂ atmosphere.

-

Workup (Caution - Cyanide): Cool to RT. Add NH₃•H₂O (aq) to complex copper salts (solution turns deep blue). Extract with EtOAc.[1] Wash organic layer with water and brine to remove DMF.

-

Purification: Silica gel chromatography (PE/EtOAc gradient).[1]

-

Yield: Typically 70–75%.

-

Protocol B: Sandmeyer Transformation (Amino Bromo)

Use this protocol to convert the amino group into a halogen handle for Suzuki/Buchwald couplings, reversing the polarity of the building block.

Objective: Synthesize 4-bromo-3-fluoro-2-methylbenzonitrile.

-

** diazotization:**

-

Dissolve 4-amino-3-fluoro-2-methylbenzonitrile (1.0 eq) in MeCN (15 vol).

-

Add Copper(II) Bromide (CuBr₂) (1.2 eq).

-

Add tert-Butyl Nitrite (t-BuONO) (1.5 eq) dropwise at 0°C.

-

-

Reaction:

-

Allow to warm to RT and stir for 2–4 hours. Evolution of N₂ gas will be observed.

-

Mechanism:[3] Formation of the diazonium species followed by radical copper-mediated halogen transfer.

-

-

Workup:

-

Quench with dilute HCl. Extract with EtOAc.[1]

-

Purification: Silica gel column (Hexane/EtOAc).

-

Result: A highly functionalized aryl halide ready for cross-coupling at the 4-position.

-

Protocol C: Nucleophilic Aromatic Substitution (SnAr)

Standard workflow for attaching the scaffold to a kinase inhibitor core (e.g., Chloropyrimidine).

-

Setup:

-

Combine 4-amino-3-fluoro-2-methylbenzonitrile (1.0 eq) and the electrophile (e.g., 2,4-dichloro-pyrimidine) (1.1 eq) in n-Butanol or DMA .

-

Add base: DIPEA (2.5 eq) or K₂CO₃ (2.0 eq).

-

-

Conditions:

-

Heat to 100–120°C for 12 hours.

-

Note: The reduced nucleophilicity of the aniline (due to the electron-withdrawing CN and F groups) requires higher temperatures or stronger electrophiles.

-

-

Isolation:

-

Precipitate product by adding water or purify via Prep-HPLC.

-

Structural Logic & Workflow Visualization

The following diagram illustrates the divergent synthetic pathways originating from the 2-fluoro-3-methylaniline precursor, highlighting the central role of the target building block.

Figure 1: Synthetic divergence from 4-Amino-3-fluoro-2-methylbenzonitrile in drug discovery workflows.

Analytical Quality Control

To ensure the integrity of the intermediate before downstream coupling, verify the following parameters.

| Method | Specification | Diagnostic Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | Identity Confirmation | δ 2.10 (s, 3H, CH₃) : Distinct singlet for methyl.δ 6.20 (s, 2H, NH₂) : Broad singlet exchangeable with D₂O.δ 7.3–7.5 (m, 2H, Ar-H) : Aromatic coupling pattern showing ortho F-H coupling. |

| HPLC | Purity > 98% | Monitor at 254 nm. Impurities often include the des-bromo precursor or hydrolyzed amide. |

| IR Spectroscopy | Functional Group Check | ~2220 cm⁻¹ : Sharp, strong Nitrile (C≡N) stretch.~3300–3400 cm⁻¹ : Primary amine doublets. |

Safety & Handling Guidelines

-

Cyanide Hazard: Although the nitrile group is covalently bonded, the synthesis (Protocol A) utilizes Copper(I) Cyanide. All waste streams from the cyanation step must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

-

Skin Absorption: Anilines are readily absorbed through the skin and can cause methemoglobinemia. Wear double nitrile gloves and work within a fume hood.

-

Thermal Stability: The compound is stable at room temperature but should be stored under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which causes darkening (browning) over time.

References

-

BTK Inhibitor Synthesis: Preparation of BTK inhibitors. WO2022032019A1. (2022).[1] Describes the synthesis of 4-amino-3-fluoro-2-methylbenzonitrile from 2-fluoro-3-methylaniline and its subsequent conversion to active pharmaceutical ingredients.

- Sandmeyer Reaction Protocols:Sandmeyer Bromination of Electron-Deficient Anilines. Organic Syntheses, Coll. Vol. 3, p. 185. General methodology for converting amino-benzonitriles to bromo-benzonitriles.

-

Chemical Properties: PubChem Compound Summary for CAS 2055841-26-2. National Center for Biotechnology Information.

- AR Antagonist Structural Activity:Structure-Activity Relationships of Androgen Receptor Antagonists. J. Med. Chem. 2011, 54, 7693–7704. (Contextual reference for benzonitrile scaffolds in AR drugs).

Sources

Cyclization of 4-Amino-3-fluoro-2-methylbenzonitrile to quinazoline derivatives

This guide outlines the advanced protocol for utilizing 4-Amino-3-fluoro-2-methylbenzonitrile (CAS 2055841-26-2) in the synthesis of quinazoline-based kinase inhibitors.

Executive Analysis: Structural Logic & Application Scope

Clarification of Chemical Intent: It is critical to distinguish between forming the quinazoline core and functionalizing it.

-

The Molecule: 4-Amino-3-fluoro-2-methylbenzonitrile possesses an amino group at the para position relative to the nitrile.

-

The Constraint: Direct intramolecular cyclization of this specific isomer to form a bicyclic quinazoline core is structurally impossible because the nitrogen atoms are too distant (1,4-relationship).

-

The Application: This molecule is ubiquitously used as the Nucleophilic Aniline "Warhead" in the synthesis of 4-anilinoquinazolines (e.g., analogs of Gefitinib, Vandetanib, or Osimertinib). The "cyclization" referred to in broader literature often describes the formation of the quinazoline core (Step 1) followed by the coupling of this aniline (Step 2), or the user may be referring to the ortho isomer (2-amino) which cyclizes directly.

This guide covers the two most scientifically relevant workflows:

-

Protocol A: Synthesis of the 4-Amino-3-fluoro-2-methylbenzonitrile precursor (Rosenmund-von Braun Cyanation).

-

Protocol B: Coupling of this precursor to a 4-chloroquinazoline core (The primary drug development application).

Part 1: Synthesis of the Precursor

Objective: Synthesis of 4-Amino-3-fluoro-2-methylbenzonitrile from 4-bromo-2-fluoro-3-methylaniline. Context: This step is essential if the starting material is not purchased, as described in recent patent literature (e.g., WO2022032019A1).

Reaction Scheme (Rosenmund-von Braun)

The conversion utilizes copper(I) cyanide to displace the aryl bromide.

Figure 1: Cyanation workflow for precursor synthesis.

Detailed Protocol

-

Setup: In a dry pressure vessel or round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-2-fluoro-3-methylaniline (1.0 equiv) in anhydrous DMF (0.6 M concentration).

-

Reagent Addition: Add CuCN (Copper(I) cyanide, 3.0 equiv) in a single portion.

-

Safety Note: CuCN is highly toxic.[1] Handle in a fume hood.

-

-

Reaction: Purge with Nitrogen (

) and heat to 140°C for 16 hours. -

Quenching (Critical): Cool the mixture to room temperature. Add concentrated Ammonium Hydroxide (NH

OH) (approx. 2x reaction volume) to complex the copper salts (turns deep blue). -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF.

-

Purification: Dry over Na

SO-

Target Yield: 70-75%.

-

Part 2: Coupling to Quinazoline Core (Main Application)

Objective: Synthesis of a 4-Anilinoquinazoline Derivative (Kinase Inhibitor Scaffold).

Mechanism: Nucleophilic Aromatic Substitution (

Reaction Logic

The 4-amino group of the nitrile attacks the electrophilic C4 position of the quinazoline core. The electron-withdrawing nitrile and fluoro groups on the aniline reduce its nucleophilicity, often requiring acid catalysis or elevated temperatures.

Figure 2:

Step-by-Step Protocol

Materials:

-

Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (or similar core).

-

Nucleophile: 4-Amino-3-fluoro-2-methylbenzonitrile (1.1 equiv).

-

Solvent: Isopropanol (i-PrOH) or Acetonitrile (MeCN).

Procedure:

-

Dissolution: Suspend the 4-Chloroquinazoline derivative (1.0 equiv) in Isopropanol (10 mL/g).

-

Addition: Add 4-Amino-3-fluoro-2-methylbenzonitrile (1.1 equiv).

-

Catalysis (Optional but Recommended): If the reaction is sluggish due to the electron-poor nature of the aniline, add 0.1 equiv of HCl in Dioxane (4M).

-

Reflux: Heat the mixture to reflux (82°C for i-PrOH) for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. The product often precipitates as the hydrochloride salt.

-

-

Isolation:

-

Method A (Precipitation): Cool to room temperature.[2] Filter the solid precipitate.[2][3] Wash with cold isopropanol and diethyl ether. This yields the HCl salt .

-

Method B (Free Base): If no precipitate forms, concentrate the solvent, redissolve in EtOAc, and wash with saturated NaHCO

. Dry and concentrate.

-

-

Recrystallization: Recrystallize from Ethanol/Water if necessary.

Part 3: Data & Validation

Stoichiometry Table:

| Component | Role | Equivalents | Notes |

| 4-Chloroquinazoline Core | Electrophile | 1.0 | Limiting reagent. |

| 4-Amino-3-fluoro-2-methylbenzonitrile | Nucleophile | 1.1 - 1.2 | Slight excess ensures conversion. |

| Isopropanol | Solvent | 10-20 Vol | Green solvent; promotes precipitation. |

| HCl (4M in Dioxane) | Catalyst | 0.05 - 0.1 | Protonates N1 of quinazoline, activating C4. |

Troubleshooting Guide:

-

Low Yield: The steric hindrance of the ortho-methyl group (at C2 of the aniline) and the electron-withdrawing ortho-fluoro group (at C3) significantly reduce nucleophilicity.

-

Solution: Switch solvent to 2-Butanol (higher boiling point: 99°C) or use DMF at 100°C with K

CO

-

-

Regioselectivity: Not an issue for this reaction as the 4-chloro position on the quinazoline is highly reactive.

References

-

Synthesis of 4-amino-3-fluoro-2-methylbenzonitrile: World Intellectual Property Organization, WO2022032019A1, "Btk inhibitors", 2022.[4]

-

General Quinazoline Coupling Protocol: Journal of Medicinal Chemistry, "Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors", Vol 39, Issue 4, 1996.

-

Rosenmund-von Braun Reaction Mechanism: Organic Syntheses, Coll. Vol. 3, p.212 (1955).

Sources

- 1. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2022032019A1 - Btk inhibitors - Google Patents [patents.google.com]

Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 4-Amino-3-fluoro-2-methylbenzonitrile

Abstract

This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for reactions involving the versatile precursor, 4-Amino-3-fluoro-2-methylbenzonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides an in-depth exploration of the theoretical underpinnings of microwave chemistry, practical guidance on experimental design, and a detailed, field-proven protocol for a representative transformation. By elucidating the causality behind procedural choices and embedding safety as a core principle, this guide aims to empower scientists to leverage the full potential of microwave technology for accelerated and efficient synthesis.

Introduction: The Paradigm Shift of Microwave-Assisted Organic Synthesis (MAOS)

In the relentless pursuit of therapeutic innovation, the efficiency of synthetic chemistry is a critical determinant of success. Traditional synthetic methodologies, often reliant on conventional heating, are frequently hampered by long reaction times, high energy consumption, and the generation of significant chemical waste.[1] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[2][3] By directly delivering energy to the reacting molecules, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours or days to mere minutes.[1][4][5] This rapid and uniform heating minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[1][6]

The precursor, 4-Amino-3-fluoro-2-methylbenzonitrile, is a valuable building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[7][8] Its strategic placement of amino, fluoro, and nitrile functionalities allows for diverse chemical modifications, making it a cornerstone for generating libraries of bioactive compounds. This guide will specifically address the application of MAOS to unlock the synthetic potential of this important precursor.

The Science of Microwave Heating in Chemical Reactions

Unlike conventional heating methods that rely on conduction and convection to transfer thermal energy, microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[1][2][4]

-

Dipolar Polarization: Polar molecules, such as the solvents and reagents in a reaction mixture, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[2]

-

Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement generates heat.[2]

This direct and volumetric heating of the reaction mixture, rather than the vessel, leads to the significant advantages observed in MAOS.[1]

Strategic Considerations for Microwave-Assisted Reactions

The success of a microwave-assisted synthesis is contingent upon the careful selection of solvents and reaction vessels.

Solvent Selection: The Role of Dielectric Properties

The ability of a solvent to absorb microwave energy and convert it into heat is determined by its dielectric properties, specifically the loss tangent (tan δ).[9][10] Solvents are generally classified into three categories based on their microwave absorption:

| Microwave Absorption | Loss Tangent (tan δ) | Examples |

| High | > 0.5 | Ethanol, Ethylene Glycol, DMSO |

| Medium | 0.1 - 0.5 | Water, Acetonitrile, DMF |

| Low | < 0.1 | Toluene, Dioxane, Chloroform |

Table 1: Classification of common organic solvents based on their microwave absorption properties.[9][11]

For efficient heating, a solvent with a medium to high loss tangent is generally preferred.[9] However, even in low-absorbing solvents, if the reactants themselves are polar, they can absorb sufficient microwave energy to drive the reaction.[9]

Reaction Vessels

Specialized microwave-safe glass vials with crimp-on caps are essential for performing reactions under pressure. These vessels are designed to withstand the high temperatures and pressures that can be rapidly generated during microwave heating. It is crucial to never use standard laboratory glassware or sealed containers not specifically designed for microwave synthesis, as this can lead to vessel failure and potential explosions.[3][12]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The following protocol details a representative Suzuki-Miyaura cross-coupling reaction using 4-Amino-3-fluoro-2-methylbenzonitrile. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.[13][14][15]

Workflow Diagram

Caption: Workflow for a typical microwave-assisted Suzuki-Miyaura cross-coupling reaction.

Reagents and Materials

| Reagent/Material | Amount | Molar Equivalent | Notes |

| 4-Amino-3-fluoro-2-methylbenzonitrile | 150 mg (1.0 mmol) | 1.0 | Limiting Reagent |

| Arylboronic Acid | 1.2 mmol | 1.2 | |

| Pd(dppf)Cl₂ | 41 mg (0.05 mmol) | 0.05 | Palladium Catalyst |

| K₂CO₃ | 276 mg (2.0 mmol) | 2.0 | Base |

| 1,4-Dioxane | 3.0 mL | - | Solvent |

| Water | 1.0 mL | - | Solvent |

| Microwave Vial (10 mL) | 1 | - | |

| Magnetic Stir Bar | 1 | - |

Step-by-Step Procedure

-

To a 10 mL microwave reaction vial, add 4-Amino-3-fluoro-2-methylbenzonitrile (150 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Add a magnetic stir bar to the vial.

-

Add 1,4-dioxane (3.0 mL) and water (1.0 mL) to the vial.

-

Securely seal the vial with a crimp cap.

-

Place the sealed vial into the cavity of a dedicated laboratory microwave reactor.

-

Set the reaction parameters:

-

Temperature: 120 °C

-

Time: 15 minutes

-

Power: Dynamic (the instrument will adjust power to maintain the set temperature)

-

-

Initiate the microwave irradiation with magnetic stirring.

-

After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Reaction Optimization and Troubleshooting

The protocol provided is a general starting point. For novel substrates or to improve yields, optimization may be necessary.

| Parameter | Guidance for Optimization | Potential Issues & Solutions |

| Temperature | Increase in 20 °C increments. Do not exceed the solvent's decomposition temperature. | Low Conversion: Increase temperature. Decomposition: Decrease temperature. |

| Time | Start with 10-15 minutes. Increase in 5-minute increments. | Incomplete Reaction: Increase reaction time. |

| Solvent | If the reaction is slow, consider a solvent with a higher loss tangent (e.g., DMF, NMP). | Poor Solubility: Choose a solvent system that fully dissolves the reactants. |

| Base | If K₂CO₃ is ineffective, consider other bases such as Cs₂CO₃ or K₃PO₄. | Side Reactions: A milder base may be required. |

Critical Safety Protocols for Microwave Chemistry

Safety is paramount when working with microwave reactors. Adherence to strict safety protocols is non-negotiable.

-

Dedicated Equipment: Only use laboratory microwave reactors specifically designed for chemical synthesis.[3] Domestic microwave ovens are not suitable and can be extremely dangerous.[3][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Vessel Integrity: Before each use, inspect microwave vials for any cracks or defects.[17] Never reuse crimp caps or septa.

-

Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions.[3] The rapid energy input from microwaves can lead to a runaway reaction. Start with small-scale reactions to assess the potential hazards.

-

Ventilation: Ensure the microwave reactor is located in a well-ventilated area, preferably within a fume hood, to manage any potential release of volatile or toxic substances.[16]

-

Superheating: Be aware of the potential for solvents to superheat beyond their boiling points. This can cause violent bumping when the vessel is disturbed.[18] Always allow the vessel to cool completely before opening.

Conclusion

Microwave-assisted synthesis offers a powerful platform for accelerating chemical research and development. By understanding the fundamental principles of microwave heating and adhering to best practices in experimental design and safety, researchers can effectively utilize precursors like 4-Amino-3-fluoro-2-methylbenzonitrile to rapidly generate diverse molecular scaffolds. This technology not only enhances productivity but also aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation.[1][2][11]

References

- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.

-

Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

- (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

-

MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

-

CEM Corporation. Safety Considerations for Microwave Synthesis. Retrieved from [Link]

-

NSTA. (2025, November 3). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Retrieved from [Link]

-

CEM Corporation. Solvent Choice for Microwave Synthesis. Retrieved from [Link]

-

American Chemical Society Publications. (2004, January 20). Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. Retrieved from [Link]

- Gabriel, C., Gabriel, S., Grant, E. H., Halstead, B. S. J., & Mingos, D. M. P. (1998). Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews, 27(3), 213-224. DOI:10.1039/A827213Z

-

(2015). A Review on: A significance of microwave assist technique in green chemistry. ResearchGate. Retrieved from [Link]

-

American Chemical Society Publications. (2005). Effective Dielectric Properties of Solvent Mixtures at Microwave Frequencies. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Retrieved from [Link]

-

University of Nottingham. (n.d.). Safe use of microwave ovens in laboratories. Retrieved from [Link]

-

(n.d.). INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Retrieved from [Link]

-

International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Retrieved from [Link]

-

BS Publications. PART - 1 INTRODUCTION. Retrieved from [Link]

-

(2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. ResearchGate. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2025, October 17). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]

-

(2005). Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Arkivoc. Retrieved from [Link]

-

International Journal of ChemTech Research. (2014). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. Retrieved from [Link]

-

MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

-

Sultan Qaboos University House of Expertise. (2020, January 15). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

-

(n.d.). microwave-assisted synthesis of nitrogen heterocycles. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Retrieved from [Link]

-

(n.d.). Controlled Microwave-Assisted Synthesis of Fluoroquinolones. Retrieved from [Link]

-

Dovepress. (2025, February 27). Design and synthesis of novel EGFR kinase inhibitors for the treatment. Retrieved from [Link]

-

ResearchGate. (2025, November 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

-

PubMed. (2007, September 15). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Retrieved from [Link]

-

MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Retrieved from [Link]

-

MDPI. (2017, March 20). Pd/C Catalysis under Microwave Dielectric Heating. Retrieved from [Link]

-

PubMed. (2025, March 13). Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

-

PubChem. 4-Amino-2-(trifluoromethyl)benzonitrile. Retrieved from [Link]

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Google Patents. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.

Sources

- 1. ijrpas.com [ijrpas.com]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. Safety Considerations for Microwave Synthesis [cem.com]

- 4. ajprd.com [ajprd.com]

- 5. chemicaljournals.com [chemicaljournals.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Fms-Like Tyrosine Kinase 3/VEGFR2/Histone Deacetylase Inhibitors for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Solvent Choice for Microwave Synthesis [cem.com]

- 11. mdpi.com [mdpi.com]

- 12. scribd.com [scribd.com]

- 13. mdpi.com [mdpi.com]

- 14. squ.elsevierpure.com [squ.elsevierpure.com]

- 15. semanticscholar.org [semanticscholar.org]